molecular formula C10H10N2O2 B139335 Methyl 3-methyl-1H-indazole-1-carboxylate CAS No. 146941-98-2

Methyl 3-methyl-1H-indazole-1-carboxylate

Cat. No. B139335
CAS RN: 146941-98-2
M. Wt: 190.2 g/mol
InChI Key: LPNOCGUZGTUSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-1H-indazole-1-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of indazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Methyl 3-methyl-1H-indazole-1-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to modulate the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinase-9, which are involved in various pathological conditions.

Mechanism Of Action

The exact mechanism of action of Methyl 3-methyl-1H-indazole-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Methyl 3-methyl-1H-indazole-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. It has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation and migration of tumor cells. Furthermore, it has been found to improve cognitive function and to protect against neurodegeneration.

Advantages And Limitations For Lab Experiments

Methyl 3-methyl-1H-indazole-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It is also stable under various conditions and can be stored for long periods of time. However, it has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate experimental conditions and to perform toxicity studies before using it in in vivo experiments.

Future Directions

Methyl 3-methyl-1H-indazole-1-carboxylate has several potential future directions for research. One of the areas of interest is its role in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential as an anti-cancer agent and as an anti-inflammatory agent. Furthermore, it has been studied for its role in modulating the activity of certain enzymes, such as COX-2 and MMP-9. Therefore, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Conclusion:
In conclusion, Methyl 3-methyl-1H-indazole-1-carboxylate is a chemical compound with potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Its mechanism of action involves the modulation of various signaling pathways and the inhibition of certain enzymes. It has several advantages for lab experiments, such as its ease of synthesis and stability. However, it also has certain limitations, such as its low solubility in water and potential toxicity. Further research is needed to fully understand its potential therapeutic applications and to explore its future directions.

Synthesis Methods

Methyl 3-methyl-1H-indazole-1-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction between 3-methylindazole and methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain the final product. Other methods include the use of different starting materials and reagents, such as 3-methylindole and ethyl chloroformate.

properties

CAS RN

146941-98-2

Product Name

Methyl 3-methyl-1H-indazole-1-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

methyl 3-methylindazole-1-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-8-5-3-4-6-9(8)12(11-7)10(13)14-2/h3-6H,1-2H3

InChI Key

LPNOCGUZGTUSOJ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=CC=CC=C12)C(=O)OC

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C(=O)OC

synonyms

1H-Indazole-1-carboxylic acid, 3-methyl-, methyl ester

Origin of Product

United States

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